methyl 4-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate
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Description
Methyl 4-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate is a useful research compound. Its molecular formula is C24H21N3O3S and its molecular weight is 431.51. The purity is usually 95%.
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Scientific Research Applications
Cyclization and Anilide Formation
In the study by (Ukrainets et al., 2014), methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate demonstrated its ability to cyclize in the presence of bases, resulting in 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This study highlights its potential in forming specific anilide structures, which could be relevant in organic synthesis and medicinal chemistry.
Crystal Structure Analysis
Methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5, 5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5, 5- dimethylhexahydro-1- pyrimidinyl}-1- diazenyl) benzoate's crystal structure was thoroughly analyzed by (Moser et al., 2005). This study offers insights into its molecular arrangement and stability, which is crucial for understanding its physical and chemical properties.
Photophysical Properties
In 2021, (Kim et al.) investigated methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, revealing unique luminescence properties. The study provides valuable information on the compound's behavior under various solvents, which can be crucial for applications in photochemistry and materials science.
Antimicrobial Activities
The antimicrobial activities of certain 1,2,4-triazole derivatives, including methyl 4-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzozoate, were explored by (Bektaş et al., 2007). This research is significant for understanding the compound's potential in combating microbial infections, which is a critical area in pharmaceutical and medical research.
Process Optimization
The study by (Xu et al., 2018) on the optimization of the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, a related compound, provides insights into the efficient production of such chemicals. This research is particularly relevant for industrial chemistry, where process efficiency and yield optimization are crucial.
Antioxidant Activity
The antioxidant properties of certain gallic hydrazide derived Schiff bases, including methyl 3,4,5 trihydroxy benzoate, were investigated by (Dighade & Parikh, 2017). This research contributes to the understanding of the compound's potential in mitigating oxidative stress, a factor in numerous diseases.
Metabolism in Plants
(Anderson et al., 1989) studied the metabolism of metsulfuron methyl in wheat and barley, leading to the formation of methyl 4-hydroxy-2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl) amino] carbonyl] amino] sulfonyl]-benzoate. This research is vital for understanding the environmental impact and behavior of such compounds in agricultural contexts.
Synthesis and Characterization
The synthesis and characterization of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate in the synthesis of natural products, were detailed by (Lou Hong-xiang, 2012). This study is relevant for the field of organic synthesis and the development of new pharmaceuticals.
Properties
IUPAC Name |
methyl 4-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-29-21-10-6-7-19(15-21)22-25-26-24(27(22)20-8-4-3-5-9-20)31-16-17-11-13-18(14-12-17)23(28)30-2/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQHBHQNFKBAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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